molecular formula C12H13NO5 B2920008 6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 105106-20-5

6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No. B2920008
CAS RN: 105106-20-5
M. Wt: 251.238
InChI Key: YXVMJMFYNJWXET-UHFFFAOYSA-N
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Description

“6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C12H13NO5 . It has a molecular weight of 251.24 . The IUPAC name for this compound is 6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid .


Synthesis Analysis

The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO5/c1-17-9-3-6-7 (12 (15)16)4-11 (14)13-8 (6)5-10 (9)18-2/h3,5,7H,4H2,1-2H3, (H,13,14) (H,15,16) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the preparation of 1-allyl-4-hydroxy-6,7-di-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides .

Scientific Research Applications

Enantioselective Synthesis

The compound has been utilized in enantioselective synthesis processes. A study described the first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid through dynamic kinetic resolution. This process was based on enzymatic hydrolysis, achieving high enantiopurity and good yields, showcasing its potential in producing enantiomerically pure compounds for further scientific research (Paál et al., 2008).

Photolabile Protecting Group

Another application involves its role as a photolabile protecting group. A new photolabile protecting group for carboxylic acids based on a related structure demonstrated greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, suggesting its utility in the controlled release of biologically active molecules in vivo (Fedoryak & Dore, 2002).

NMDA Receptor Antagonism

Derivatives of the compound have been synthesized and evaluated for antagonist activity at the glycine site on the NMDA receptor, offering insights into the design of new therapeutic agents targeting the central nervous system. This research demonstrates the importance of structural features for binding and antagonist activity (Carling et al., 1992).

Antiproliferative Activity

The compound has shown promise in anticancer research, with a study evaluating its antiproliferative action against hepatocellular carcinoma in rats. The findings highlighted its potential protective action on liver tissues and its influence on metabolic alterations induced by hepatocellular carcinoma, suggesting further investigation for anticancer therapy (Kumar et al., 2017).

Crystal Structure Formation

Research into the crystal structure formation involving 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with other compounds has provided insights into the interactions and formation mechanisms of salt-cocrystal structures. This study contributes to understanding the solid-state chemistry of pharmaceutical compounds and their crystallization processes (Shishkina et al., 2019).

Future Directions

Compounds with the tetrahydroisoquinoline core, like this one, are currently subject to growing interest due to their diverse biological activities . They are being studied for their potential applications in drug development, from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds to Parkinson’s disease treatment . Therefore, future research directions may include further exploration of its biological activities and potential therapeutic applications.

properties

IUPAC Name

6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-17-9-3-6-7(12(15)16)4-11(14)13-8(6)5-10(9)18-2/h3,5,7H,4H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVMJMFYNJWXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(CC(=O)N2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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